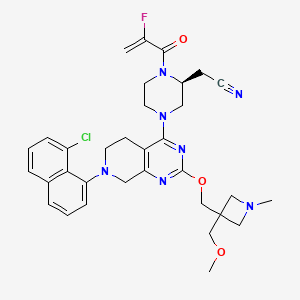

KRAS G12C inhibitor 20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H37ClFN7O3 |

|---|---|

Molecular Weight |

634.1 g/mol |

IUPAC Name |

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[3-(methoxymethyl)-1-methylazetidin-3-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C33H37ClFN7O3/c1-22(35)31(43)42-15-14-41(16-24(42)10-12-36)30-25-11-13-40(28-9-5-7-23-6-4-8-26(34)29(23)28)17-27(25)37-32(38-30)45-21-33(20-44-3)18-39(2)19-33/h4-9,24H,1,10-11,13-21H2,2-3H3/t24-/m0/s1 |

InChI Key |

WGNKFEDTYNVQAY-DEOSSOPVSA-N |

Isomeric SMILES |

CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |

Canonical SMILES |

CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |

Origin of Product |

United States |

Foundational & Exploratory

The KRAS GTPase Cycle and the Impact of the G12C Mutation

An In-depth Technical Guide to the Structural Biology of KRAS G12C and Inhibitor Binding

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its frequent mutation in some of the most lethal human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, particularly prevalent in non-small cell lung cancer (NSCLC). The discovery of a unique, inducible allosteric pocket in the KRAS G12C mutant has paved the way for the development of specific covalent inhibitors, marking a paradigm shift in targeted cancer therapy. This guide provides a detailed overview of the structural biology of KRAS G12C, its role in oncogenic signaling, the mechanism of inhibitor action, and the experimental methodologies used in their characterization.

KRAS functions as a molecular switch, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][2][3] This cycle is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs) , such as Son of Sevenless 1 (SOS1), promote the release of GDP, allowing the more abundant cellular GTP to bind and activate KRAS.[2][4][5]

-

GTPase Activating Proteins (GAPs) accelerate the intrinsically low GTP hydrolysis rate of KRAS, returning it to the inactive GDP-bound state.[2][3]

The G12C mutation impairs the ability of GAPs to bind and stimulate GTP hydrolysis.[6][7] This results in an accumulation of the active, GTP-bound form of KRAS G12C, leading to constitutive activation of downstream pro-proliferative signaling pathways.[6] However, unlike some other KRAS mutations, the G12C mutant retains a significant rate of intrinsic hydrolysis, allowing it to cycle back to the GDP-bound state.[8] This dynamic cycling between the "on" and "off" states is a critical vulnerability exploited by G12C-specific inhibitors.

KRAS G12C Signaling Pathways

Activated, GTP-bound KRAS G12C engages with a multitude of downstream effector proteins to drive tumorigenesis. The two most well-characterized pathways are:

-

MAPK/ERK Pathway : This is a primary signaling cascade activated by KRAS.[9] GTP-bound KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway : KRAS can also directly bind to and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[9] This leads to the production of PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a range of substrates, including mTOR, to promote cell growth, survival, and metabolism.

Caption: Simplified diagram of the KRAS G12C signaling cascade.

Structural Biology of Inhibitor Binding

The breakthrough in targeting KRAS G12C came from the discovery of an allosteric pocket, termed the Switch-II pocket (S-IIP), which is present in the inactive, GDP-bound state.[10][11] The G12C mutation introduces a reactive cysteine residue at the edge of this pocket, providing an anchor for covalent inhibitors.

Mechanism of Covalent Inhibition: Covalent inhibitors for KRAS G12C are designed with an electrophilic "warhead" (commonly an acrylamide) that forms an irreversible covalent bond with the thiol group of the mutated Cys12.[7][12] These inhibitors exclusively bind to the inactive (GDP-bound) conformation of KRAS G12C.[2][13]

The binding mechanism involves two key steps:

-

Reversible Binding : The inhibitor first binds non-covalently into the S-IIP.

-

Irreversible Covalent Bonding : The electrophilic warhead is positioned to react with the Cys12 residue, forming a permanent bond.

By covalently locking KRAS G12C in its inactive state, these inhibitors prevent the SOS1-mediated exchange of GDP for GTP, thereby blocking its activation and subsequent downstream signaling.[2][14]

Caption: The KRAS G12C cycle and the trapping mechanism by covalent inhibitors.

Quantitative Analysis of Inhibitor Binding

The development of KRAS G12C inhibitors has been guided by extensive quantitative analysis of their binding affinity, kinetics, and cellular potency. Sotorasib (AMG-510) and adagrasib (MRTX849) are two FDA-approved inhibitors that have been thoroughly characterized.

Table 1: Selected KRAS G12C Inhibitor Properties

| Inhibitor | Type | Target State | IC₅₀ (Cell Proliferation) | PDB ID of Complex | Reference |

| Sotorasib (AMG-510) | Covalent | GDP-bound | ~4.7 nM (MIAPACA2 cells) | 6OIM | [7][12] |

| Adagrasib (MRTX849) | Covalent | GDP-bound | ~10-20 nM (Various cell lines) | 6UT0 | [7][12] |

| Divarasib (GDC-6036) | Covalent | GDP-bound | Potent activity reported | Not Publicly Disclosed | [15] |

| Olomorasib (LY3537982) | Covalent | GDP-bound | Potent activity reported | Not Publicly Disclosed | [15] |

| MRTX1133 | Non-covalent | GDP-bound (G12D selective) | 0.14 nM (G12D nucleotide exchange) | N/A | [16][17] |

| BI-0474 | Non-covalent | GDP-bound | In vivo activity reported | 8AFB | [18] |

Table 2: Kinetic Parameters for Selected Inhibitors

| Inhibitor | Parameter | Value | Method | Reference |

| ARS-853 | Kd (non-covalent binding) | 36.0 ± 0.7 μM | Stopped-flow spectroscopy | [19][20] |

| ARS-853 | kinact/KI | ~1,200 M-1s-1 | Biochemical Assay | [21] |

| AMG-510 | IC₅₀ (Nucleotide Exchange) | 8.88 nM | TR-FRET | [17] |

Key Experimental Protocols

Characterizing the interaction between inhibitors and KRAS G12C requires a suite of biochemical, biophysical, and cell-based assays.

Recombinant Protein Expression and Purification (General Protocol)

-

Cloning : The human KRAS (residues 1-169) G12C mutant is cloned into a bacterial expression vector (e.g., pGEX or pET) with an N-terminal tag (e.g., GST or His₆).

-

Expression : The plasmid is transformed into E. coli (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8, then induced with IPTG and grown overnight at 18°C.

-

Lysis : Cells are harvested, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography : The cleared lysate is loaded onto an appropriate affinity column (e.g., Ni-NTA for His-tag, Glutathione for GST-tag). The column is washed, and the protein is eluted.

-

Tag Cleavage & Polishing : The affinity tag is often removed by protease (e.g., TEV or Thrombin) cleavage. The protein is further purified by size-exclusion chromatography to ensure homogeneity and proper folding.

-

Nucleotide Loading : The purified protein is incubated with a 10-fold molar excess of GDP and alkaline phosphatase to ensure it is uniformly in the GDP-bound state.

X-Ray Crystallography

-

Complex Formation : Purified, GDP-loaded KRAS G12C is incubated with a 2- to 5-fold molar excess of the covalent inhibitor overnight to ensure complete reaction.

-

Purification of Complex : The protein-inhibitor complex is purified by size-exclusion chromatography to remove unbound inhibitor.

-

Crystallization : The complex is concentrated (e.g., to 10-20 mg/mL) and screened against various crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

-

Data Collection : Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution : The structure is solved by molecular replacement using a known KRAS structure (e.g., PDB ID: 4M22) as a search model. The inhibitor is then modeled into the electron density, and the structure is refined.

Biochemical Binding and Activity Assays

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay: [16][22]

-

Principle : This assay measures the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS G12C upon the addition of unlabeled GTP, catalyzed by a GEF like SOS1.[23] Inhibitors that lock KRAS in the GDP-bound state will prevent this exchange.

-

Protocol :

-

Reactions are set up in a low-volume 384-well plate.

-

KRAS G12C pre-loaded with BODIPY-GDP is incubated with a dilution series of the test inhibitor.

-

The exchange reaction is initiated by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

-

The decrease in TR-FRET signal (as BODIPY-GDP is released) is monitored over time.

-

IC₅₀ values are calculated by plotting the rate of exchange against inhibitor concentration.

-

Caption: A typical experimental workflow for developing and validating KRAS G12C inhibitors.

Conclusion and Future Directions

The successful development of covalent inhibitors against KRAS G12C represents a landmark achievement in cancer drug discovery. It has validated a novel allosteric pocket as a druggable site and provided a blueprint for targeting other KRAS mutants. However, challenges such as acquired resistance remain.[24][25] Future research is focused on several key areas:

-

Overcoming Resistance : Developing next-generation inhibitors and combination therapies to combat resistance mechanisms, such as feedback reactivation of upstream signaling or mutations in downstream effectors.[8]

-

Targeting Other Mutants : Applying the structural and mechanistic insights gained from G12C to develop inhibitors for other common KRAS mutations like G12D and G12V, which may require non-covalent strategies.[26][27]

-

Targeting the Active State : Developing inhibitors that can bind to the active, GTP-bound state of KRAS to provide a different mechanism of action.

The journey to drug the "undruggable" KRAS has opened up a new frontier in precision oncology, offering hope for patients with KRAS-mutant cancers. Continuous innovation in structural biology, chemical biology, and clinical research will be essential to fully realize the therapeutic potential of targeting this critical oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Functional Substates of KRas during GTP Hydrolysis with Enhanced Sampling Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rcsb.org [rcsb.org]

- 19. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. reactionbiology.com [reactionbiology.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. BioCentury - Noncovalent inhibitor targeting multiple KRAS mutations in cancer [biocentury.com]

- 27. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Preclinical Studies of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting KRAS

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a member of the RAS family of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state to regulate critical cellular processes like proliferation, differentiation, and survival.[1] Mutations in the KRAS gene, which lock the protein in its active state, are among the most common oncogenic drivers, occurring in approximately 85% of all RAS-driven cancers, with high prevalence in pancreatic, colorectal, and lung cancers.[1]

The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, particularly in non-small cell lung cancer (NSCLC), occurring in about 13% of lung adenocarcinomas.[1][2] The breakthrough in targeting this specific mutant came from the discovery of a novel pocket (the Switch-II pocket) that is accessible in the inactive, GDP-bound state of KRAS G12C. This enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, trapping the oncoprotein in its inactive conformation.[1] This guide provides a technical overview of the early preclinical studies that validated this therapeutic strategy and paved the way for the first generation of clinically approved KRAS G12C inhibitors.

Mechanism of Action of Covalent KRAS G12C Inhibitors

The fundamental mechanism of the first-in-class KRAS G12C inhibitors is their ability to covalently bind to the mutant cysteine-12 residue. This binding event occurs within the Switch-II pocket and locks the KRAS G12C protein in its inactive, GDP-bound state.[1][3] By trapping the protein in this conformation, the inhibitors prevent its reactivation through nucleotide exchange, thereby blocking downstream signaling through effector pathways such as the RAF-MEK-ERK (MAPK) pathway.[4] This covalent and irreversible binding provides high potency and selectivity for the mutant protein over its wild-type counterpart.[5]

Quantitative Data from Preclinical Studies

The early development of KRAS G12C inhibitors was marked by a series of compounds with progressively improved potency and pharmacokinetic properties. The initial molecules, such as ARS-853 and ARS-1620, provided crucial proof-of-concept, leading to the development of clinical candidates like sotorasib (AMG 510) and adagrasib (MRTX849).[6][5]

Table 1: In Vitro Potency of Early KRAS G12C Inhibitors

| Compound | Cell Line | Assay Type | IC50 | Reference |

| Sotorasib (AMG 510) | MIA PaCa-2 (KRAS G12C) | Cell Viability | 0.004 - 0.032 µM | [7] |

| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | Cell Proliferation | 4.7 nM | [1] |

| Adagrasib (MRTX849) | NCI-H358 (KRAS G12C) | Target Cellular IC50 | 5 nM | [3] |

| JDQ443 | Various KRAS G12C | Antiproliferative Activity | Potent & Selective | [2] |

| ASP2453 | Various KRAS G12C | KRAS Activation & Growth | Nanomolar concentrations | [8][9] |

Table 2: In Vivo Efficacy of Early KRAS G12C Inhibitors in Xenograft Models

| Compound | Tumor Model | Dosing | Outcome | Reference |

| ARS-1620 | Patient-Derived Xenografts (PDX) | Orally Bioavailable | High efficacy as a single agent | [6] |

| Sotorasib (AMG 510) | Immune-competent mice | N/A | Durable cures in 8/10 mice | [7] |

| Sotorasib (AMG 510) | KRAS G12C Tumor Models | Dose-responsive | Tumor regression | [7] |

| Adagrasib (MRTX849) | Intracranial NSCLC Xenografts | Clinically relevant doses | Tumor regression and extended survival | [10][11] |

| ASP2453 | AMG 510-resistant Xenograft Model | N/A | Induced tumor regression | [9] |

Detailed Experimental Protocols

The preclinical evaluation of KRAS G12C inhibitors relies on a suite of biochemical, cell-based, and in vivo assays to characterize their potency, selectivity, and efficacy.

Biochemical Assays

-

Objective: To measure the direct interaction and covalent modification of the KRAS G12C protein by the inhibitor.

-

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant, purified KRAS G12C (GDP-bound) protein is immobilized on a sensor chip.

-

Analyte Injection: A solution containing the inhibitor is flowed over the sensor surface.

-

Binding Measurement: The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the surface. For covalent inhibitors, the dissociation rate is expected to be extremely slow or negligible.

-

Data Analysis: Kinetic parameters (kon, koff) and binding affinity (KD) are calculated. The speed of covalent bond formation can also be assessed.[9]

-

-

Methodology: Nucleotide Exchange Assays

-

Principle: These assays measure the inhibitor's ability to lock KRAS G12C in the GDP-bound state by preventing its exchange for a fluorescently labeled GTP analog.

-

Procedure: The KRAS G12C protein is pre-incubated with the inhibitor. A guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescent GTP analog are then added.

-

Detection: The rate of nucleotide exchange is monitored by an increase in fluorescence. Effective inhibitors will prevent this increase.[4] Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA® are common technologies used for these assays in a high-throughput format.[12]

-

Cell-Based Assays

-

Objective: To determine the inhibitor's effect on KRAS signaling and cell viability in a cellular context.

-

Methodology: Phospho-ERK Western Blot or ELISA

-

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured.

-

Treatment: Cells are treated with varying concentrations of the inhibitor for a specified time.

-

Lysis: Cells are lysed to extract total protein.

-

Detection: Protein lysates are analyzed by Western blot or ELISA using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Analysis: A dose-dependent reduction in the ratio of p-ERK to total ERK indicates successful inhibition of the MAPK pathway downstream of KRAS.[7]

-

-

Methodology: Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®)

-

Plating: Cells are seeded in multi-well plates.

-

Treatment: Cells are exposed to a serial dilution of the inhibitor for an extended period (e.g., 72-120 hours).

-

Measurement: A reagent such as CellTiter-Glo® is added, which measures ATP levels as an indicator of metabolic activity and cell viability.

-

Analysis: Luminescence is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.[7][13]

-

References

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. aacrjournals.org [aacrjournals.org]

The Pivotal Role of the Switch-II Pocket in Taming Oncogenic KRAS G12C: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the switch-II pocket (S-IIP) and its critical role in the development of targeted inhibitors for KRAS G12C, a prevalent oncogenic driver in various cancers. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine. It details the inhibitory mechanism, key experimental protocols, quantitative efficacy data, and emerging resistance mechanisms centered around this allosteric binding site.

Introduction: The "Undruggable" Target Becomes Actionable

For decades, the KRAS oncogene was considered an intractable target in cancer therapy. Its high affinity for GTP/GDP and the absence of deep, well-defined binding pockets on its surface posed significant challenges for small molecule drug discovery. The landscape shifted dramatically with the discovery of a transient, druggable pocket beneath the effector-binding switch-II region, particularly in the KRAS G12C mutant.[1][2] This mutation, which substitutes glycine with a cysteine at codon 12, introduces a reactive nucleophile that has been ingeniously exploited for therapeutic intervention.[3][4]

KRAS G12C inhibitors are allosteric agents that covalently bind to the mutant cysteine 12.[5] This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state.[3][6] By trapping the protein in this "off" conformation, these inhibitors prevent its interaction with guanine nucleotide exchange factors (GEFs), thereby blocking its reactivation and subsequent downstream signaling through pathways like the MAPK cascade.[5][7] The discovery and successful targeting of the switch-II pocket have culminated in the FDA approval of inhibitors like sotorasib and adagrasib, marking a new era in precision oncology.[1][8]

The KRAS Signaling Pathway and G12C Inhibition

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival. In cancer, mutations like G12C disrupt the intrinsic GTPase activity, locking KRAS in a constitutively active state and driving uncontrolled cell growth.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

The Nucleotide Cycling of KRAS G12C: A Technical Guide to Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nucleotide cycling of the KRAS G12C mutant, a critical driver in various cancers, and its direct relevance to the efficacy of targeted inhibitors. We will delve into the core biochemical processes, detail the mechanisms of action for leading inhibitors, and provide comprehensive experimental protocols for their evaluation.

The KRAS G12C Nucleotide Cycle: A Susceptible Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] In its normal state, KRAS cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[1][3] This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[2][3]

The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the protein in the active, GTP-bound state and constitutive downstream signaling.[4][5] However, the KRAS G12C mutant retains a low level of intrinsic GTPase activity, allowing it to slowly cycle back to the GDP-bound state.[6] This dynamic equilibrium between the active and inactive states is the key vulnerability exploited by a new class of covalent inhibitors.[3][6]

KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine residue, which is accessible only when the protein is in its inactive, GDP-bound conformation.[1][3] This covalent modification traps KRAS G12C in the inactive state, preventing its reactivation by GEFs and thereby shutting down oncogenic signaling.[3][4] The efficacy of these inhibitors is therefore intrinsically linked to the rate of nucleotide cycling, as the drug can only bind its target when KRAS G12C is in the GDP-bound form.[6]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of KRAS G12C in downstream signaling and the mechanism of covalent inhibition.

Experimental Workflow for Inhibitor Evaluation

A typical workflow for the preclinical evaluation of KRAS G12C inhibitors involves a series of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Quantitative Data on Inhibitor Efficacy

The following tables summarize key quantitative data for prominent KRAS G12C inhibitors, providing a comparative overview of their biochemical and cellular potency.

Table 1: Biochemical Potency of KRAS G12C Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | KD (nM) | kinact/Ki (M-1s-1) | Reference |

| Sotorasib (AMG 510) | TR-FRET Nucleotide Exchange | KRAS G12C | 8.88 | - | - | [7] |

| Adagrasib (MRTX849) | Biochemical Competition Binding | KRAS G12C | - | 9.59 | - | [7] |

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12C | 4.91 | - | - | [7] |

| ARS-853 | Stopped-flow Spectroscopy | KRAS G12C | - | 36,000 (Kd) | - | [8] |

| Various Inhibitors | RapidFire-MS | KRAS G12C | - | - | up to 3 x 105 | [9] |

Note: IC50, KD, and kinact/Ki values are highly dependent on assay conditions and should be compared with caution.

Table 2: Cellular Potency of KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay Type | GI50 / IC50 (nM) | Reference |

| Sotorasib (AMG 510) | Human KRAS G12C-mutant lung cancer cell lines | Proliferation Assay | 0.3 - 2534 | [10] |

| Adagrasib (MRTX1257) | Human KRAS G12C-mutant lung cancer cell lines | Proliferation Assay | 0.1 - 356 | [10] |

| Selumetinib (MEK Inhibitor) | NIH3T3-KRAS G12C | Growth Inhibition | 72 | [11] |

Experimental Protocols

KRAS G12C Nucleotide Exchange Assay (BODIPY-GDP Based)

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein. It relies on the change in fluorescence of a BODIPY-labeled GDP analog upon its displacement by unlabeled GTP.[12][13]

Materials:

-

Purified recombinant KRAS G12C protein pre-loaded with BODIPY-GDP

-

GTP solution (e.g., 10 mM stock)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplate

-

Microplate reader capable of fluorescence detection (e.g., Ex470nm/Em525nm)

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1X Assay Buffer containing 1 mM DTT.[12] Dilute the test inhibitor to the desired starting concentration (typically 10-fold higher than the final concentration).[12]

-

Master Mix Preparation: Prepare a master mix containing the BODIPY-GDP loaded KRAS G12C protein in 1X Assay Buffer.[12]

-

Plate Setup:

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the inhibitor to bind to the GDP-bound KRAS G12C.[12][15]

-

Initiate Exchange Reaction: Prepare a solution of GTP in assay buffer. Add the GTP solution to all wells to initiate the nucleotide exchange reaction.[15]

-

Read Fluorescence: Incubate for an additional period (e.g., 30 minutes) at room temperature.[15] Measure the fluorescence intensity on a microplate reader.

-

Data Analysis: The inhibition of nucleotide exchange is observed as a retention of high fluorescence, as the BODIPY-GDP remains bound to KRAS. Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16]

Materials:

-

KRAS G12C mutant cell line

-

Cell culture medium and supplements

-

Test compound and vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

-

Cell Treatment: Culture KRAS G12C cells to the desired confluency. Treat the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 1-5 hours).[16]

-

Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

-

Heat Shock: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient using a thermal cycler (e.g., 44-68 °C for 3 minutes).[16]

-

Separate Aggregates: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

-

Quantify Soluble Protein: Carefully collect the supernatant containing the soluble, non-denatured protein.

-

Analysis: Quantify the amount of soluble KRAS G12C protein in each sample using a method like Western blotting. Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]

Downstream Signaling Assay (Western Blot for pERK)

This assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of downstream effectors, such as ERK.[17]

Materials:

-

KRAS G12C mutant cell line

-

Test compound and vehicle (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment and reagents

-

Primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed KRAS G12C cells and allow them to attach. Treat the cells with a dose-response of the test compound or vehicle for a defined period (e.g., 12 hours).[11]

-

Prepare Lysates: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against pERK, total ERK, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the pERK/total ERK ratio indicates effective inhibition of the KRAS G12C signaling pathway.[17]

This guide provides a foundational understanding of KRAS G12C nucleotide cycling and the methodologies used to evaluate the efficacy of its inhibitors. The provided protocols serve as a starting point and may require optimization based on specific experimental conditions and reagents.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibitors of G12C Mutant Ras Proteins for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 11. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Initial Fragment Screening for Novel KRAS G12C Binders

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a critical regulator of cellular signaling, has long been considered an elusive target in cancer therapy. However, the discovery of a druggable pocket in the KRAS G12C mutant has opened new avenues for the development of targeted therapies. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy to identify novel chemical matter that can bind to this oncogenic protein. This guide provides a comprehensive overview of the core methodologies and data associated with initial fragment screening campaigns for KRAS G12C, intended to equip researchers with the knowledge to design and execute effective screening funnels.

The KRAS G12C Challenge and the Fragment-Based Approach

The KRAS G12C mutation, prevalent in a significant portion of non-small cell lung, colorectal, and pancreatic cancers, introduces a cysteine residue that can be targeted by covalent inhibitors.[1][2][3] This has led to the successful development of drugs like Sotorasib and Adagrasib.[1][2][3] Fragment-based screening offers a complementary approach to traditional high-throughput screening by utilizing small, low-complexity molecules ("fragments") to explore a wider chemical space and identify efficient binding interactions.[1] These initial fragment hits, though often exhibiting weak affinity, serve as high-quality starting points for optimization into potent and selective drug candidates.[1]

Key Biophysical Techniques for Primary Screening

A multi-pronged approach employing orthogonal biophysical methods is crucial for a robust fragment screening campaign, as it helps to minimize false positives and negatives. Each technique relies on a different physical principle to detect binding, providing a more comprehensive picture of the fragment-target interaction.[1]

Table 1: Comparison of Primary Biophysical Screening Techniques for KRAS G12C

| Technique | Principle | Throughput | Protein Consumption | Key Information |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[4][5] | High | Low | Binding affinity (KD), kinetics (kon, koff)[4][5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the magnetic environment of either the ligand (ligand-observed) or the protein (protein-observed) upon binding.[6][7] | Medium | High (protein-observed) | Binding confirmation, structural information on binding site, affinity estimation.[6][8] |

| Differential Scanning Fluorimetry (DSF) | Monitors changes in protein thermal stability upon ligand binding using a fluorescent dye.[1] | High | Low | Confirmation of binding, relative affinity (ΔTm). |

| Mass Spectrometry (MS) | Detects the formation of a covalent adduct between a reactive fragment and the target protein by a change in mass.[1][9] | High | Low | Confirmation of covalent binding, identification of modified residue(s).[1][10] |

The KRAS Signaling Pathway

Understanding the context in which KRAS G12C operates is fundamental to designing effective inhibitors. KRAS is a small GTPase that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state.[11] This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K pathways.[11][12]

Caption: The KRAS G12C signaling pathway.

A General Experimental Workflow for Fragment Screening

A typical fragment screening campaign follows a hierarchical workflow designed to efficiently identify and validate true binders from a large library of compounds.

Caption: A general workflow for KRAS G12C fragment screening.

Quantitative Data from Representative Screening Campaigns

The outcomes of fragment screening campaigns can vary significantly based on the library composition and the screening techniques employed. Below is a summary of data from published non-covalent and covalent fragment screens against KRAS G12C.

Table 2: Non-Covalent Fragment Screening Data for KRAS G12C

| Library Size | Screening Technique(s) | Fragment Concentration | Hit Rate | No. of Validated Hits | KD Range of Hits | Reference |

| 4,488 | SPR | 200 µM | 12.1% (543 hits) | 19 (from SPR dose-response) | 0.2 to 6 mM | [1] |

| 4,488 | DSF | 1000 µM | 1.1% (49 hits) | Not specified | Not specified | [1] |

| 910 (subset) | STD-NMR | 1 mM (in cocktails of 5) | 13.3% (121 individual hits tested) | 42 (moderate to strong binders) | Not specified | [1] |

| ~13,000 | HSQC NMR | Not specified | 0.15% (20 hits) | Not specified | 116 µM (for hit 1) | [13] |

Table 3: Covalent Fragment Screening Data for KRAS G12C

| Library Size | Screening Technique | Fragment Concentration | Incubation Time | Hit Rate (>50% modification) | No. of Hits with IC50 < 50 µM (GEF Assay) | Reference |

| 969 (acrylamide fragments) | Mass Spectrometry | 500 µM | 24 h | 8.0% (77 hits) | 5 (out of 28 tested) | [1] |

| Not specified (electrophilic fragments) | Ellman's free thiol assay, Protein NMR | Not specified | Not specified | Not specified | Two potential inhibitor chemotypes identified | [9][14] |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Screening

-

Immobilization:

-

Screening:

-

Data Analysis:

-

Sensorgrams are analyzed to identify fragments that cause a significant response upon binding.

-

Hits are typically defined based on a response threshold and visual inspection of the binding curves.

-

-

Hit Validation:

-

Confirmed hits are subjected to dose-response analysis to determine their binding affinity (KD).[1]

-

Ligand-Observed Nuclear Magnetic Resonance (NMR) Screening (e.g., STD-NMR)

-

Sample Preparation:

-

NMR Data Acquisition:

-

Data Analysis:

-

The difference spectrum reveals signals only from the fragments that bind to the protein.

-

The STD amplification factor is calculated to quantify the binding strength. A factor above 2.5 can be considered a moderate to strong binder.[1]

-

-

Hit Deconvolution:

-

For cocktails showing hits, individual fragments are tested to identify the specific binder(s).[6]

-

Covalent Fragment Screening by Mass Spectrometry

-

Incubation:

-

Mass Analysis:

-

After incubation, the protein-fragment mixture is analyzed by intact protein mass spectrometry.

-

A shift in the protein's mass corresponding to the molecular weight of the fragment indicates a covalent modification.

-

-

Data Analysis:

-

Functional Validation:

-

Hits are further evaluated in functional assays, such as a Guanine Nucleotide Exchange Factor (GEF) assay, to determine if the covalent modification inhibits KRAS G12C activity.[1]

-

X-ray Crystallography for Structural Elucidation

-

Complex Formation:

-

For non-covalent fragments, co-crystallization trials are set up by mixing the KRAS G12C protein with a saturating concentration of the fragment. Soaking fragments into pre-formed apo-protein crystals is also a common technique.[1]

-

For covalent fragments, the KRAS G12C protein is pre-incubated with the fragment to ensure a high degree of covalent modification (often >95%) before setting up crystallization trials.[1][17] Incubation conditions can be, for example, 24 hours at 4°C with a 2-2.5 fold excess of the ligand.[1]

-

-

Crystallization:

-

Crystallization conditions are screened using various precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

X-ray diffraction data are collected from well-diffracting crystals at a synchrotron source.[1]

-

The structure is solved by molecular replacement using a known KRAS structure as a search model.[1] The electron density map is then inspected to unambiguously identify the bound fragment and its binding mode.[1][18][19][20]

-

Conclusion

The initial fragment screening phase is a critical first step in the journey of discovering novel KRAS G12C inhibitors. A carefully designed screening cascade, utilizing a combination of biophysical techniques, is essential for the identification of high-quality chemical starting points. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to embark on their own fragment-based drug discovery campaigns against this challenging but highly validated cancer target. The subsequent steps of hit-to-lead optimization, guided by structural biology and medicinal chemistry, will ultimately determine the success of translating these initial fragment hits into clinically effective therapeutics.

References

- 1. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. KRAS G12C fragment screening renders new binding pockets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Drugging Challenging Cancer Targets Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biochemical Properties of the KRAS G12C Mutation

This technical guide provides a comprehensive overview of the core biochemical properties of the KRAS G12C mutation, a critical oncogenic driver in several cancers. We delve into the structural and kinetic alterations induced by this mutation, the resulting aberrant signaling, and the mechanisms of targeted covalent inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic target.

Introduction: The KRAS G12C Challenge and Opportunity

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating critical processes like cell proliferation, differentiation, and survival.[1] For decades, KRAS was considered "undruggable" due to the picomolar affinity of its endogenous ligands, GDP and GTP, making competitive inhibition exceedingly difficult.[2]

The landscape changed with the discovery and characterization of the KRAS G12C mutation, present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-2% of pancreatic cancers.[1][3][4] This specific mutation, a glycine-to-cysteine substitution at codon 12, introduces a unique reactive thiol group.[4] This biochemical feature has been ingeniously exploited to develop a new class of covalent inhibitors, marking a paradigm shift in targeting RAS-driven cancers.[1][5] Understanding the precise biochemical and structural consequences of the G12C mutation is paramount for the continued development of effective therapies.

Structural and Conformational Properties of KRAS G12C

The function of KRAS is intrinsically linked to its three-dimensional structure and the conformational changes it undergoes when cycling between an inactive, GDP-bound state and an active, GTP-bound state.[3] These transitions are primarily governed by two flexible regions: Switch I (residues 30-40) and Switch II (residues 60-76).

The G12C mutation is located in the P-loop (phosphate-binding loop), a region critical for nucleotide binding. The substitution of a small, flexible glycine residue with a bulkier cysteine has several structural consequences:

-

Conformational State Equilibrium: The mutation impairs the ability of GTPase Activating Proteins (GAPs) to bind and stimulate the intrinsically slow GTP hydrolysis, trapping KRAS in its active, GTP-bound conformation.[6][7] This leads to a constitutive "ON" state.

-

A Novel Covalent Target: The introduction of the cysteine at position 12 provides a unique, nucleophilic thiol group that is absent in the wild-type (WT) protein. This cysteine is the target for recently developed covalent inhibitors.[4]

-

Switch Region Dynamics: While the overall protein structure is not dramatically altered, the G12C mutation does influence the dynamics and flexibility of the Switch I and II regions.[8][9] Covalent inhibitors binding to C12 can lock these switch regions in an inactive conformation, preventing effector engagement.[8] Molecular dynamics simulations show that even when bound to an inhibitor like AMG 510, the switch regions are not in a single defined configuration but exist as an ensemble of conformations.[9]

Biochemical Kinetics and Activity

The G12C mutation alters the fundamental kinetic properties of the KRAS protein, leading to its sustained oncogenic signaling.

3.1. GTP Hydrolysis (GTPase Activity) Wild-type KRAS possesses a low intrinsic rate of GTP hydrolysis, which is significantly accelerated by GAPs. The G12C mutation, like other codon 12 mutations, sterically hinders the binding of GAPs, drastically reducing the rate of stimulated GTP hydrolysis and locking the protein in the active state.[6][7] However, its intrinsic hydrolysis rate is only minimally impacted compared to WT KRAS.[10] This is a key distinction from other KRAS mutants like G12V or Q61L, which show a more pronounced decrease in intrinsic GTPase activity.[10]

3.2. Nucleotide Exchange Despite its impaired ability to hydrolyze GTP, KRAS G12C still undergoes nucleotide cycling between its active and inactive states.[3] This dependence on guanine nucleotide exchange factors (GEFs), such as SOS1, to switch from the GDP- to the GTP-bound state is a critical vulnerability. Covalent inhibitors exploit this by binding to the GDP-bound state, trapping the protein and preventing this reactivation cycle.[3][5]

3.3. Effector Binding In its GTP-bound state, KRAS G12C interacts with and activates multiple downstream effector proteins. The primary signaling outputs are through the RAF kinases (triggering the MAPK pathway) and phosphoinositide 3-kinase (PI3K) (activating the PI3K-AKT pathway).[6] Studies have shown that different KRAS mutants exhibit distinct "signaling bias." KRAS G12C, for instance, shows preferential activation of the RAF/MEK/ERK and Ral signaling pathways, with lower activation of the PI3K/AKT pathway compared to other mutants like G12D.[11][12]

Quantitative Biochemical Data

The following tables summarize key quantitative parameters for KRAS G12C in comparison to Wild-Type (WT) and other common KRAS mutants.

Table 1: Intrinsic GTP Hydrolysis Rates

| KRAS Variant | Intrinsic Hydrolysis Rate (x 10⁻⁵/s) | Fold Decrease vs. WT | Reference |

|---|---|---|---|

| WT | 68 | - | [10] |

| G12C | ~68 (minimal impact) | ~1 | [10] |

| G12D | ~23 | ~3 | [10] |

| G12V | ~3 | ~23 | [10] |

| G12A | ~1.7 | ~40 | [10] |

| Q61H | ~1.2 | ~57 | [10] |

| Q61L | ~0.85 | ~80 |[10] |

Table 2: Inhibitor Affinity and Activity

| Compound | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| AMG 510 (Sotorasib) | KRAS G12C | Nucleotide Exchange IC₅₀ | 8.88 nM | [13] |

| MRTX849 (Adagrasib) | KRAS G12C | Thermal Shift Assay | - | [13] |

| MRTX1133 | KRAS G12D | Nucleotide Exchange IC₅₀ | 0.14 nM | [14] |

| MRTX1133 | KRAS G12C | Nucleotide Exchange IC₅₀ | 4.91 nM |[14] |

KRAS G12C Signaling Pathways

The constitutive activation of KRAS G12C leads to the persistent stimulation of downstream pathways that drive tumorigenesis. The diagram below illustrates the central signaling cascades.

References

- 1. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KRAS(G12C)–AMG 510 interaction dynamics revealed by all-atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of KRAS G12C Inhibitor Potency

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays essential for characterizing the potency and mechanism of action of KRAS G12C inhibitors. The following sections detail the principles behind key biochemical and cell-based assays, step-by-step experimental procedures, and data presentation guidelines to facilitate the screening and development of novel therapeutics targeting the KRAS G12C oncoprotein.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active KRAS protein, leading to uncontrolled cell growth.[2]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state.[3] This prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][4] Evaluating the potency of these inhibitors requires a suite of robust in vitro assays to determine their biochemical activity, their effect on protein-protein interactions, and their cellular efficacy.

KRAS Signaling Pathway

The activity of KRAS is regulated by a cycle of binding to either guanosine triphosphate (GTP) for the active state or guanosine diphosphate (GDP) for the inactive state. Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating KRAS.[5] Conversely, GTPase activating proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, leading to GTP hydrolysis and inactivation.[4] Activated, GTP-bound KRAS recruits and activates downstream effector proteins, including RAF kinases and PI3K, to propagate signaling.[6]

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.

Biochemical Assays for Inhibitor Potency

Biochemical assays are fundamental for determining the direct interaction of an inhibitor with the KRAS G12C protein and its effect on key molecular events.

Nucleotide Exchange Assays

These assays measure the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing the exchange for GTP.

Principle: This assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C.[7] When a terbium-labeled anti-tag antibody (donor) bound to tagged KRAS G12C is in proximity to a fluorescent GTP analog (acceptor) bound to KRAS, FRET occurs.[7][8] Inhibitors that prevent GTP binding will reduce the FRET signal.[7][8]

Figure 2: General workflow for a TR-FRET based KRAS G12C nucleotide exchange assay.

Protocol: KRAS (G12C) Coupled Nucleotide Exchange TR-FRET Assay [9][10]

-

Reagent Preparation:

-

Prepare assay buffer as per the kit instructions, typically containing DTT.[10]

-

Thaw GDP-loaded KRAS(G12C), SOS1, and RBD-cRAF proteins on ice.

-

Dilute GDP-loaded KRAS(G12C) to the working concentration (e.g., 3 ng/µl) in the assay buffer.[10]

-

Prepare serial dilutions of the test inhibitor at 5-fold the desired final concentration.

-

-

Assay Procedure (384-well plate):

-

Add 4 µl of diluted GDP-loaded KRAS(G12C) to each well.[10]

-

Add 2 µl of the test inhibitor dilution or vehicle control to the respective wells.

-

Pre-incubate the plate for 60 minutes at 25°C.[11]

-

Add a mixture of SOS1 and GTP to each well.

-

Incubate for 30 minutes at 25°C to allow for nucleotide exchange.[11]

-

Add the effector protein (RBD-cRAF).

-

Add the TR-FRET detection reagents (e.g., terbium-labeled donor and fluorescently labeled acceptor).

-

Incubate for at least 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at 620 nm (terbium) and 665 nm (FRET signal).[7]

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[10]

-

Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Protein-Protein Interaction (PPI) Assays

These assays measure the ability of an inhibitor to disrupt the interaction between activated KRAS G12C and its downstream effectors or its activating GEF, SOS1.

Principle: This assay measures the interaction between tagged KRAS G12C and tagged SOS1.[12] An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) binds to one protein, while another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) binds to the other.[12] When KRAS G12C and SOS1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[12] Inhibitors that disrupt this interaction will decrease the HTRF signal.[12]

Protocol: HTRF KRAS G12C/SOS1 Binding Assay [8][12][13]

-

Reagent Preparation:

-

Prepare working solutions of Tag1-KRAS G12C, Tag2-SOS1, anti-Tag1-XL665, and anti-Tag2-Terbium cryptate in the provided assay buffer.

-

Prepare a stock solution of GTP.[12]

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure (384-well low volume plate, 20 µl final volume):

-

Dispense 2 µl of the test inhibitor or vehicle into the wells.[13]

-

Add 4 µl of a pre-mixture of Tag1-KRAS G12C and GTP.[13]

-

Add 4 µl of Tag2-SOS1.[13]

-

Add 10 µl of a pre-mixture of the HTRF detection reagents (anti-Tag1-XL665 and anti-Tag2-Terbium cryptate).[13]

-

Seal the plate and incubate for 2 hours at room temperature.[13]

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader.

-

Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50.

-

Principle: This assay measures the interaction between His-tagged KRAS G12C and GST-tagged RAF1-RBD (Ras Binding Domain).[14] Nickel-chelate coated donor beads bind to the His-tag on KRAS, and glutathione-coated acceptor beads bind to the GST-tag on RAF1-RBD.[14] When KRAS G12C-GTP binds to RAF1-RBD, the beads are brought into proximity, generating a chemiluminescent signal.[15] Inhibitors that prevent KRAS activation and subsequent binding to RAF1 will reduce the signal.[14]

Protocol: AlphaLISA KRAS(G12C) Coupled Nucleotide Exchange Assay [3][14]

-

Reagent Preparation:

-

Prepare the assay buffer.

-

Dilute GDP-loaded His-tagged KRAS(G12C) to the working concentration.

-

Prepare working solutions of SOS1, GTP, and GST-tagged RBD-cRAF.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure (384-well plate):

-

Incubate GDP-loaded KRAS(G12C) with the test inhibitor.

-

Add SOS1 and GTP and incubate to allow for nucleotide exchange.[3]

-

Add GST-tagged RBD-cRAF and incubate to allow for binding to activated KRAS.[3]

-

Add a mixture of Nickel-chelate donor beads and Glutathione acceptor beads.[3]

-

Incubate in the dark at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50.

-

Cell-Based Assays for Inhibitor Efficacy

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context, assessing their effects on downstream signaling and cell viability.

Western Blot for Downstream Signaling (p-ERK)

Principle: This assay measures the phosphorylation status of key downstream signaling proteins, such as ERK. A reduction in the level of phosphorylated ERK (p-ERK) in KRAS G12C mutant cells treated with an inhibitor indicates target engagement and pathway inhibition.[16]

Protocol: p-ERK Western Blot Assay [17][18]

-

Cell Culture and Treatment:

-

Plate KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the KRAS G12C inhibitor or vehicle control for a specified time (e.g., 4, 24, 48, or 72 hours).[19]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-ERK signal to total ERK and the loading control.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for pathway inhibition.

-

Cell Viability/Proliferation Assays

Principle: These assays measure the effect of the inhibitor on the growth and viability of KRAS G12C mutant cancer cells. Common methods include the use of reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability, or direct cell counting assays like CyQUANT.[20][21]

Figure 3: General workflow for a cell viability assay to test KRAS G12C inhibitors.

Protocol: CellTiter-Glo® Viability Assay [20]

-

Cell Plating:

-

Inhibitor Treatment:

-

Treat the cells with a range of concentrations of the KRAS G12C inhibitor. Include a vehicle-only control.

-

Incubate the plate for 72 to 120 hours at 37°C in a CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the inhibitor concentration and determine the IC50 value.

-

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparing the potency of different KRAS G12C inhibitors.

Table 1: In Vitro Potency of Sotorasib (AMG-510)

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Activity | KRAS G12C | IC50 | 8.88 | [23] |

| Cell Viability | NCI-H358 | IC50 | ~6 | [24] |

| Cell Viability | MIA PaCa-2 | IC50 | ~9 | [24] |

| Cell Viability | H358 | IC50 | 19.1 ([127I]I-AMG510) | [25] |

| Cell Viability | H23 | IC50 | 81.8 | [5][24] |

| Cell Viability | SW837 | IC50 | Not sensitive | [5] |

Table 2: In Vitro Potency of Adagrasib (MRTX849)

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| p-ERK Inhibition | MIA PaCa-2 | IC50 | 5 | [26] |

| Cell Viability (2D) | Various KRAS G12C lines | IC50 Range | 10 - 973 | [27][28] |

| Cell Viability (3D) | Various KRAS G12C lines | IC50 Range | 0.2 - 1042 | [27][28] |

| Cell Viability | NCI-H358 | IC50 | ~10-100 (varies by study) | [20] |

| Cell Viability | MIA PaCa-2 | IC50 | ~10-100 (varies by study) | [20] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, incubation time, and assay reagents.

Conclusion

The suite of in vitro assays described provides a comprehensive framework for the preclinical evaluation of KRAS G12C inhibitors. By employing a combination of biochemical and cell-based methods, researchers can effectively determine inhibitor potency, elucidate mechanisms of action, and generate the critical data needed to advance promising therapeutic candidates toward clinical development.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. revvity.com [revvity.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. revvity.com [revvity.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. blossombio.com [blossombio.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. revvity.com [revvity.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 23. biorxiv.org [biorxiv.org]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

Application Notes and Protocols for Genetically Engineered Mouse Models of KRAS G12C-Driven Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetically engineered mouse models (GEMMs) that recapitulate human cancers are invaluable tools for studying tumorigenesis and evaluating novel therapeutic agents. The KRAS oncogene is frequently mutated in various cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for utilizing GEMMs of KRAS G12C-driven cancer, focusing on tumor induction, monitoring, and therapeutic evaluation.

Genetically Engineered Mouse Model: LSL-KrasG12C

A widely used model is the conditional latent LSL-KrasG12C mouse, where the oncogenic KrasG12C allele is preceded by a LoxP-Stop-LoxP (LSL) cassette.[1] This design prevents the expression of the mutant protein until the stop cassette is excised by Cre recombinase. This system allows for tissue-specific and temporally controlled tumor initiation by delivering Cre recombinase to the target organ.[1] To enhance tumor development and better mimic human cancer progression, these mice are often crossed with mice carrying conditional knockout alleles for tumor suppressor genes, such as Trp53 (p53).

Signaling Pathways in KRAS G12C-Driven Cancer

The KRAS G12C mutation constitutively activates the KRAS protein, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and growth. The two primary signaling cascades involved are the MAPK/ERK pathway and the PI3K/AKT pathway.[2][3] Understanding these pathways is crucial for identifying therapeutic targets and assessing drug efficacy.

Experimental Protocols

Protocol 1: Induction of Lung Tumors using Adenoviral Cre Recombinase

This protocol describes the induction of lung tumors in LSL-KrasG12C; p53fl/fl (KP) mice via intranasal delivery of adenovirus expressing Cre recombinase (Ad-Cre).[4][5]

Materials:

-

LSL-KrasG12C; p53fl/fl mice (8-12 weeks old)

-

Adenovirus-Cre (Ad-Cre)

-

Anesthetic (e.g., isoflurane or Avertin)

-

Pipette and sterile tips

-

Calcium chloride (CaCl2) solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Anesthesia: Anesthetize the mouse using a standard approved protocol. Ensure the mouse is fully anesthetized by checking for a lack of pedal reflex.

-

Virus Preparation: On the day of infection, dilute the Ad-Cre stock to the desired concentration with sterile PBS. A typical dose is 2.5 x 105 plaque-forming units (PFU) per mouse. Some protocols recommend co-precipitation with calcium phosphate to enhance infection efficiency.[4]

-

Intranasal Instillation:

-

Hold the anesthetized mouse in a supine position.

-

Using a pipette, carefully dispense 50 µL of the Ad-Cre solution into the nares of the mouse, alternating between nostrils.

-

Allow the mouse to inhale the solution naturally.

-

-

Recovery: Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.

-

Tumor Development: Tumors will begin to develop in the lungs. The latency period can vary, but tumors are typically detectable by micro-CT starting from 2-3 weeks post-infection.[1]

Protocol 2: Monitoring Tumor Growth with Micro-Computed Tomography (Micro-CT)

Micro-CT is a non-invasive imaging technique used to longitudinally monitor tumor development and response to therapy in the lungs of GEMMs.[6]

Materials:

-

Micro-CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Respiratory monitoring system

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on the scanner bed. Maintain anesthesia throughout the scan.

-

Image Acquisition:

-

Position the mouse so that the thoracic cavity is within the scanning field of view.

-

Set the scanning parameters. Typical settings are 50 kVp, 200 µA, and a resolution of 75 µm.[6]

-

Acquire the CT images. A respiratory gating system can be used to minimize motion artifacts.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the raw data to generate 3D images of the lungs.

-

Tumor nodules will appear as dense opacities within the lung fields.

-

Use imaging software to manually or semi-automatically segment and quantify the tumor burden. This can be expressed as total tumor volume or as a percentage of the lung volume.

-

-

Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., every 2-3 weeks) to track tumor growth and assess the efficacy of therapeutic interventions.[6]

Protocol 3: Western Blot Analysis of KRAS Signaling Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways in tumor lysates.

Materials:

-

Tumor tissue harvested from GEMMs

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: Immunohistochemistry (IHC) for p-ERK

This protocol describes the staining of phosphorylated ERK (p-ERK) in formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess MAPK pathway activation in situ.

Materials:

-

FFPE tumor tissue sections (3-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidases

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody (e.g., anti-p-ERK, clone Milan8R or E10)[7]

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-